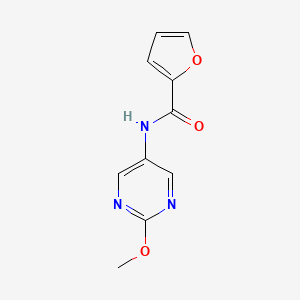

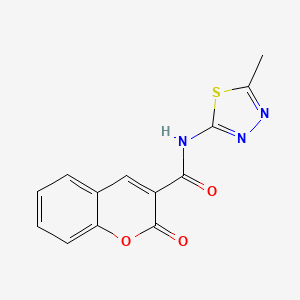

![molecular formula C20H19N5O4S B2397243 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1021125-65-4](/img/structure/B2397243.png)

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This core is substituted with various functional groups, including a 3,4-dimethoxyphenyl group, an oxyethyl group, and a thiophene-2-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of azole. This ring is substituted at the 3-position with a 3,4-dimethoxyphenyl group, at the 6-position with an oxyethyl group, and at the 2-position with a thiophene-2-carboxamide group .Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

The compound has been utilized in the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which have shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Facile Synthesis Route Development

A new facile route for synthesizing related compounds from similar starting materials has been developed, demonstrating the compound's relevance in creating diverse triazoles (Soleimany et al., 2015).

Novel Ring System Exploration

The compound is involved in the synthesis of novel ring systems like 1,2,4-Triazolo[4,3-a]pyrimidines, which has expanded the possibilities in heterocyclic chemistry (Abdelhamid et al., 2004).

Heteroaromatic Azido Compounds

The chemical has been instrumental in preparing 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showing its application in complex chemical reactions (Westerlund, 1980).

Antioxidant Ability

Derivatives of the compound have shown significant antioxidant ability, surpassing standard antioxidants in some assays (Shakir et al., 2017).

Cyclocondensation Reactions

It's also been used in cyclocondensation reactions to synthesize new functionalized fused heterocycles with potential microbiological activity (Mohamed et al., 2017).

Synthesis and Structural Analysis

Its derivatives have been synthesized and characterized, with their crystal structure determined via X-ray diffraction studies, showing its importance in molecular structure analysis (Prabhuswamy et al., 2016).

Orientations Futures

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further investigation in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety profile.

Mécanisme D'action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied as potentialA2B receptor antagonists . The A2B receptors are expressed in human microvascular endothelial cells and may regulate angiogenic factors .

Mode of Action

For instance, some derivatives upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulated the pro-oncogenic cell survival Bcl-2 protein .

Biochemical Pathways

It’s known that a2b receptor antagonists can influence pathways related to angiogenesis, which is a major mechanism for tumor growth regulation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown promising active derivatives with ic50 values ranging from 19 to 64 μM on MDA-MB 231 cell line .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the level of adenosine, which is required for the activation of a2b receptors .

Propriétés

IUPAC Name |

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-27-14-6-5-13(12-15(14)28-2)19-23-22-17-7-8-18(24-25(17)19)29-10-9-21-20(26)16-4-3-11-30-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMNXXWSXRLEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)